molecular formula C18H22N4O4 B2880745 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034521-70-3

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2880745
CAS RN: 2034521-70-3
M. Wt: 358.398
InChI Key: WHBFHWKXQVQENG-UHFFFAOYSA-N
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Description

DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s a reagent used for one of the most common reactions in organic chemistry, the amide coupling .


Synthesis Analysis

DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .


Chemical Reactions Analysis

DMTMM can be used as a condensing agent for transformations such as the condensation of carboxylic acids and amines to the corresponding amides, and the esterification of carboxylic acids with alcohols to the corresponding esters .


Physical And Chemical Properties Analysis

DMTMM is a solid with a melting point of 202-207 °C . Its empirical formula is C10H17BF4N4O3 and it has a molecular weight of 328.07 .

Scientific Research Applications

Peptide Synthesis

The compound is related to 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which is known to be used in peptide synthesis . It can be used as a coupling reagent for the formation of peptide bonds .

Esterification

DMTMM, a related compound, has been used in esterification processes . This suggests that the compound could potentially be used in similar chemical reactions.

Amidation

DMTMM is also used in amidation . This process involves the conversion of a carboxylic acid to an amide, which is a fundamental reaction in organic chemistry.

Glycosidation

DMTMM has found applications in glycosidation . This is a process where a glycosyl donor is attached to another molecule, often another sugar, to form a glycoside.

Phosphonylation

DMTMM is used in phosphonylation methodology . This involves the introduction of a phosphonate group into a molecule.

6. Development of Carboxymethyl Cellulose (CMC) Films A study has reported the use of DMTMM as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging . The presence of DMTMM effectively improved various properties of the films, including moisture uptake, moisture content, water vapour permeability, water solubility, and oil resistance .

Synthesis of Triazinyloximino Derivatives

The compound is related to a class of 1,3,5-triazinyloxyimino derivatives . These derivatives have been prepared and tested for reactivity in solution peptide synthesis .

Cross-linking Agent

DMTMM has been used as a cross-linking agent . This suggests that the compound could potentially be used in similar applications, such as the development of polymers or other materials.

Mechanism of Action

Target of Action

Similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, are known to act as condensing agents in biochemical reactions . They facilitate the formation of amides and esters from carboxylic acids and amines or alcohols .

Mode of Action

The compound likely interacts with its targets through a mechanism similar to other triazine-based condensing agents. First, the carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The compound is involved in the condensation of carboxylic acids and amines to form corresponding amides, and the esterification of carboxylic acids with alcohols to form corresponding esters . These reactions are fundamental in various biochemical pathways, including peptide synthesis and the formation of ester bonds in lipid metabolism.

Pharmacokinetics

The by-product of the reaction with similar compounds is highly water-soluble and can be easily removed from the main reaction product . This suggests that the compound and its by-products might have good bioavailability and could be efficiently excreted from the body.

Result of Action

The result of the compound’s action is the formation of amides and esters from carboxylic acids and amines or alcohols . This can lead to the synthesis of peptides and ester bonds, which are crucial components of proteins and lipids, respectively.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of N-methylmorpholinium (NMM) is necessary for the formation of the active ester . Additionally, the reaction is typically carried out in tetrahydrofuran, an organic solvent . Therefore, the compound’s action can be influenced by the presence of specific reactants and the nature of the solvent.

properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-24-16-20-14(21-17(22-16)25-2)12-19-15(23)18(8-10-26-11-9-18)13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBFHWKXQVQENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2(CCOCC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

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